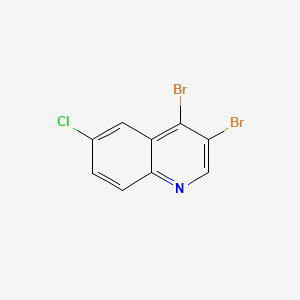

3,4-Dibromo-6-chloroquinoline

Description

Significance of Quinolines in Heterocyclic Chemistry

Quinoline (B57606), a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, represents a cornerstone scaffold in the field of heterocyclic chemistry. numberanalytics.com First isolated from coal tar in the 19th century, its name originates from quinine, a natural alkaloid historically used to treat malaria. numberanalytics.com This historical link to medicine foreshadowed the extensive role the quinoline nucleus would come to play in drug discovery and development. numberanalytics.comnih.gov

The quinoline framework is a privileged structure in medicinal chemistry, featuring prominently in a wide array of pharmacologically active agents. orientjchem.orgresearchgate.net These derivatives have been extensively investigated and developed for their broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, antiviral, antifungal, anti-inflammatory, and anticonvulsant properties. nih.govorientjchem.org The versatility of the quinoline ring, which allows for diverse substitutions, enables chemists to fine-tune the steric and electronic properties of the molecule to optimize its interaction with biological targets. orientjchem.org Beyond pharmaceuticals, quinoline derivatives are also integral to the development of agrochemicals, such as fungicides and insecticides, and advanced materials like organic light-emitting diodes (OLEDs). numberanalytics.com

Overview of Halogenated Quinoline Derivatives as Versatile Synthons

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the quinoline scaffold dramatically enhances its utility as a versatile synthon in organic synthesis. Halogenated quinolines serve as pivotal building blocks for constructing more complex molecular architectures through a variety of chemical transformations. numberanalytics.com The presence of halogens activates the quinoline ring for several key reactions, most notably transition-metal-catalyzed cross-coupling reactions. numberanalytics.com

These reactions, including the Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings, allow for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds. africaresearchconnects.com The differential reactivity of various halogens (e.g., I > Br > Cl) and their specific positions on the quinoline ring enable chemists to perform sequential and regioselective functionalization. For instance, a more reactive bromine atom can be selectively coupled while a less reactive chlorine atom on the same molecule remains intact for a subsequent transformation. This strategic functionalization is a powerful tool for creating diverse molecular libraries from a single polyhalogenated precursor. Furthermore, halogens can act as directing groups for subsequent electrophilic substitutions and are key in nucleophilic aromatic substitution (SNAr) reactions.

Specific Context of Polyhalogenated Quinolines: Focus on 3,4-Dibromo-6-chloroquinoline

Among the vast family of halogenated quinolines, polyhalogenated derivatives—those bearing multiple halogen substituents—offer a particularly high degree of synthetic flexibility. The compound This compound is a representative example of such a synthon, featuring three halogen atoms at distinct positions on the bicyclic framework. The bromine atoms are located on the pyridine part of the ring system at positions 3 and 4, while the chlorine atom is situated on the benzene ring at position 6.

This specific substitution pattern suggests a rich and controllable reaction chemistry. The C-Br bonds are typically more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions than the more robust C-Cl bond. This inherent difference in reactivity allows for selective functionalization at the C-3 and C-4 positions while preserving the C-6 chloro substituent for later modification. Research on analogous compounds, such as 6,8-dibromo-4-chloroquinoline-3-carbaldehyde, has demonstrated the feasibility of selectively reacting the bromo-substituents via Suzuki-Miyaura coupling. nih.gov Similarly, studies on 6-bromo-3,4-dichloroquinoline (B1287927) highlight the sequential reactivity of halogen substituents, enabling selective couplings. The electronic environment of the pyridine ring, influenced by the nitrogen atom, further differentiates the reactivity of the C-3 and C-4 positions compared to the C-6 position on the carbocyclic ring.

Table 1: Physicochemical Properties of this compound (Note: Experimental data for this specific compound is not widely available in the cited literature; properties are calculated or inferred.)

| Property | Value |

| Molecular Formula | C₉H₄Br₂ClN |

| Molecular Weight | 321.40 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | C1=CC2=C(C=C1Cl)N=C(C(=C2)Br)Br |

| InChI Key | Inferred from structure |

Scope and Objectives of Research on this compound

The unique structural and electronic properties of This compound define a clear scope for future research. The primary objective would be to harness its potential as a trifunctional synthon for the efficient assembly of novel and complex organic molecules. Key research aims include:

Development of Synthetic Pathways: Establishing efficient and high-yielding synthetic routes to This compound itself is a foundational objective.

Exploration of Regioselective Reactivity: A central goal is to systematically investigate the regioselective functionalization of the three halogen positions. This involves mapping out the optimal conditions for selective Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions at C-3, C-4, and C-6, thereby creating a predictable roadmap for synthetic planning.

Synthesis of Novel Compound Libraries: Utilizing the established regioselective methodologies to synthesize libraries of trisubstituted quinoline derivatives. These libraries would feature diverse functional groups, leading to a wide range of novel molecular scaffolds.

Investigation of Potential Applications: Given the established importance of the quinoline nucleus, a further objective is to screen the newly synthesized derivatives for potential applications. This includes evaluating their pharmacological activity in areas such as oncology and infectious diseases, as well as exploring their photophysical properties for applications in materials science. numberanalytics.comorientjchem.orgnih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

1209396-82-6 |

|---|---|

Molecular Formula |

C9H4Br2ClN |

Molecular Weight |

321.396 |

IUPAC Name |

3,4-dibromo-6-chloroquinoline |

InChI |

InChI=1S/C9H4Br2ClN/c10-7-4-13-8-2-1-5(12)3-6(8)9(7)11/h1-4H |

InChI Key |

BRAJZFTYHJMFTD-UHFFFAOYSA-N |

SMILES |

C1=CC2=NC=C(C(=C2C=C1Cl)Br)Br |

Synonyms |

6-Chloro-3,4-dibromoquinoline |

Origin of Product |

United States |

Synthetic Methodologies for 3,4 Dibromo 6 Chloroquinoline

De Novo Annulation Approaches for the Quinoxoline Skeleton

De novo synthesis involves the construction of the quinoline (B57606) ring system from simpler, non-quinoline precursors. This bottom-up approach is advantageous for introducing desired substitution patterns from the outset by carefully selecting the starting materials.

Classical methods for quinoline synthesis, such as the Skraup, Friedländer, and Combes reactions, remain foundational in heterocyclic chemistry. pharmaguideline.comfly-chem.com These methods can be adapted to produce polyhalogenated quinolines by employing halogenated anilines as starting materials. For instance, the Friedländer annulation, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, can yield substituted quinolines. nih.gov To synthesize a derivative like 3,4-Dibromo-6-chloroquinoline, one might hypothetically start with a precursor such as 2-amino-5-chlorobenzaldehyde (B1272629) and react it with a dibrominated carbonyl compound, although this specific pathway requires significant synthetic development to control regiochemistry and achieve the desired product.

Similarly, the Combes quinoline synthesis involves the reaction of an aniline (B41778) with a β-diketone under acidic conditions. pharmaguideline.com The use of a halogenated aniline, for example, 4-chloroaniline, could install the C6-chloro substituent. Subsequent steps would be required to introduce the bromine atoms at the C3 and C4 positions, which complicates the direct application of this classical method for this specific polyhalogenated pattern.

The Vilsmeier-Haack reaction is a versatile method for the formylation and cyclization of activated aromatic compounds, including N-arylacetamides, to produce 2-chloro-3-formylquinolines. niscpr.res.inresearchgate.net This reaction utilizes a Vilsmeier reagent, typically prepared from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). dut.ac.zachemijournal.com

The general mechanism involves the reaction of an N-arylacetamide with the Vilsmeier reagent, leading to cyclization and the formation of a 2-chloro-3-formylquinoline derivative. niscpr.res.in The regioselectivity is often influenced by the electronic nature of the substituents on the starting aniline ring. researchgate.net To achieve the 6-chloro substitution, a starting material such as N-(4-chlorophenyl)acetamide would be required. The resulting 2,6-dichloro-3-formylquinoline could then theoretically undergo further halogenation steps to introduce bromine at the C3 and C4 positions, though this would involve complex transformations, including the conversion of the formyl group and subsequent bromination reactions.

Table 1: Examples of Vilsmeier-Haack Cyclization for Quinolines

| Starting Acetanilide | Product | Yield | Reference |

|---|---|---|---|

| Acetanilide | 2-Chloro-3-formylquinoline | Good | niscpr.res.in |

| 3-Methylacetanilide | 2-Chloro-8-methyl-3-formylquinoline | Good | chemijournal.com |

| 4-Methoxyacetanilide | 2-Chloro-6-methoxy-3-formylquinoline | Moderate | niscpr.res.in |

This table is interactive and can be sorted by column.

Modern synthetic methods provide pathways to halogenated quinolines through the cyclization of functionalized precursors. A notable strategy is the electrophilic cyclization of N-(2-alkynyl)anilines. nih.govresearchgate.net This reaction proceeds via a 6-endo-dig cyclization mechanism, promoted by an electrophilic halogen source like iodine monochloride (ICl), iodine (I₂), or bromine (Br₂). nih.govacs.org

This method directly installs a halogen atom at the C3 position of the quinoline ring. By starting with an appropriately substituted aniline, such as one containing bromine and chlorine, it is possible to construct a polyhalogenated quinoline core. For example, using a 4-chloro-2-bromoaniline derivative as the precursor for the N-(2-alkynyl)aniline could potentially place the required halogens on the benzene (B151609) portion of the quinoline. The subsequent electrophilic cyclization with bromine would install a bromine atom at the C3 position. An additional bromination step would be necessary to achieve the final 3,4-dibromo pattern. The yields for these types of cyclizations are generally moderate to good and are compatible with a range of functional groups. nih.gov

Table 2: Electrophilic Cyclization of N-(2-Alkynyl)anilines

| Aniline Precursor | Electrophile | Product | Yield | Reference |

|---|---|---|---|---|

| N-(3-phenylprop-2-yn-1-yl)aniline | I₂ | 3-Iodo-4-phenylquinoline | 85% | acs.org |

| N-(prop-2-yn-1-yl)aniline | Br₂ | 3-Bromo-4-methylquinoline | - | nih.gov |

| 4-Bromo-N-(3-phenylprop-2-yn-1-yl)aniline | I₂ | 6-Bromo-3-iodo-4-phenylquinoline | 91% | acs.org |

This table is interactive and can be sorted by column.

Regioselective Halogenation of Pre-formed Quinoline Cores

This "top-down" approach involves the direct introduction of halogen atoms onto a pre-synthesized quinoline or substituted quinoline ring. The primary challenge lies in controlling the regioselectivity of the halogenation reactions to target the desired positions (C3 and C4) without affecting other parts of the molecule.

The direct halogenation of the quinoline ring is complex due to the molecule's electronic properties. The pyridine (B92270) ring is generally electron-deficient and resistant to electrophilic substitution, while the benzene ring is more reactive. iust.ac.ir Halogenation under neutral or acidic conditions typically results in substitution on the benzene ring, often at the C5 and C8 positions. iust.ac.ir Therefore, achieving substitution at C3 and C4 requires specific strategies to override the inherent reactivity of the quinoline system.

Electrophilic halogenation of quinolines can be directed to specific positions under controlled conditions. While direct C3 bromination of quinoline itself is challenging, some protocols have been developed for substituted systems. For instance, the use of N-halosuccinimides (NCS, NBS) can achieve halogenation, although selectivity can be an issue. rsc.org Recent methods have focused on metal-free, regioselective C-H halogenation. nih.govresearchgate.net For example, using trihaloisocyanuric acids as the halogen source allows for the C5-halogenation of 8-substituted quinolines. rsc.org

To achieve the 3,4-dibromo pattern on a 6-chloroquinoline (B1265530) core, a multi-step process would likely be required. One potential strategy involves the activation of the pyridine ring. For example, the formation of a quinoline N-oxide can alter the electronic distribution, making the C2 and C4 positions more susceptible to nucleophilic attack and, in some cases, modifying the regioselectivity of electrophilic attack. Another approach could involve a dearomatization-rearomatization sequence, which transforms the electron-deficient pyridine ring into an electron-rich intermediate that can then undergo electrophilic halogenation at specific positions. orgsyn.org However, a direct, one-pot electrophilic bromination of 6-chloroquinoline to yield this compound is not a well-established procedure and would represent a significant synthetic challenge.

Direct Bromination and Chlorination Studies

Radical-Mediated Halogenation Techniques

Radical-mediated halogenation offers a powerful tool for the functionalization of heterocyclic systems. While direct radical bromination of a 6-chloroquinoline substrate to yield the 3,4-dibromo product is not extensively documented, the principles of radical aromatic substitution suggest a plausible, albeit challenging, pathway. The reaction would likely proceed via the generation of bromine radicals, typically from a source like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or under photochemical conditions.

The regioselectivity of such a reaction on the 6-chloroquinoline core would be influenced by the electronic properties of the quinoline ring and the stability of the intermediate radical species. The chloro substituent at the 6-position is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack but can influence the positioning of radical attack. The pyridine ring is generally less susceptible to radical attack than the benzene ring. Achieving selective dibromination at the 3- and 4-positions would likely require careful optimization of reaction conditions, including the choice of solvent, temperature, and the stoichiometry of the brominating agent.

Table 1: Key Parameters in Radical-Mediated Bromination of Quinolines

| Parameter | Description | Potential Impact on Synthesis of this compound |

| Brominating Agent | Source of bromine radicals (e.g., NBS, Br₂) | The choice of agent affects the concentration and reactivity of bromine radicals, influencing selectivity. |

| Radical Initiator | Initiates the radical chain reaction (e.g., AIBN, benzoyl peroxide, UV light) | The initiator and its concentration control the rate of radical formation. |

| Solvent | Medium for the reaction (e.g., CCl₄, benzene) | The solvent can influence the stability of radical intermediates and the solubility of reactants. |

| Temperature | Reaction temperature | Higher temperatures generally favor radical reactions but can lead to a loss of selectivity. |

| Substrate | Starting quinoline derivative | The electronic nature of substituents on the quinoline ring dictates the regioselectivity of the attack. |

Electrochemical Approaches to Halogenated Quinolines

Electrochemical synthesis provides a green and often highly selective alternative to traditional chemical methods for halogenation. The electrochemical halogenation of quinolines typically involves the anodic oxidation of a halide ion to generate a reactive halogenating species in situ. This method can offer precise control over the reaction by tuning the applied potential and current density.

For the synthesis of this compound, an electrochemical approach could theoretically start from 6-chloroquinoline or a derivative thereof. The process would involve the electrolysis of a solution containing the quinoline substrate and a bromide source, such as sodium bromide or a tetraalkylammonium bromide salt, in a suitable solvent. The regioselectivity would be dependent on the electrode material, the supporting electrolyte, and the electronic distribution within the 6-chloroquinoline molecule. It is conceivable that a step-wise electrochemical bromination could be employed, potentially isolating a monobrominated intermediate before proceeding to the dibrominated product.

Halogen-Dance Reactions and Regioisomeric Control

The halogen-dance reaction is a base-induced intramolecular migration of a halogen atom to a more thermodynamically stable position on an aromatic or heteroaromatic ring. This reaction can be a powerful tool for accessing isomers that are difficult to obtain through direct halogenation.

A hypothetical pathway to this compound via a halogen-dance reaction could start from a different, more readily accessible, dibromo-6-chloroquinoline isomer. For instance, if a 2,4-dibromo-6-chloroquinoline could be synthesized, treatment with a strong base, such as lithium diisopropylamide (LDA), could potentially induce a migration of one of the bromine atoms. The driving force for the rearrangement would be the relative stability of the resulting organolithium intermediates. Achieving the desired 3,4-disubstituted pattern would depend on the specific reaction conditions and the inherent thermodynamic preferences of the system.

Conversion of Existing Halogenated Quinolines

Strategic Exchange of Halogen Atoms

Halogen exchange reactions, particularly lithium-halogen exchange, are a cornerstone of modern organic synthesis for the preparation of functionalized aromatic compounds. This strategy could be employed to introduce bromine at specific positions of a pre-functionalized 6-chloroquinoline.

A potential route could involve a starting material such as 3-amino-4-bromo-6-chloroquinoline. The amino group at the 3-position could be converted to a diazonium salt and subsequently subjected to a Sandmeyer reaction using a bromide source like copper(I) bromide to introduce a second bromine atom at this position. However, a more direct approach might involve the selective lithiation of a dihalo-6-chloroquinoline. For example, starting with a 3-bromo-4-iodo-6-chloroquinoline, the greater lability of the carbon-iodine bond would allow for selective lithium-iodine exchange, followed by quenching with an electrophilic bromine source to install the second bromine atom at the 4-position.

Modification of Substituents for Halogen Introduction

The introduction of halogens can also be achieved by modifying existing substituents on the quinoline ring. A classic example is the conversion of a hydroxyl group to a halogen. A plausible synthetic sequence towards this compound could commence with the synthesis of 6-chloroquinolin-4-ol. This intermediate could then be subjected to electrophilic bromination. The electron-donating hydroxyl group would activate the ring towards electrophilic substitution, potentially directing bromination to the adjacent C-3 position. Subsequent reaction with a brominating/phosphorylating agent could then replace the hydroxyl group at C-4 with a bromine atom.

A potential multi-step synthesis is outlined below:

Synthesis of 6-chloroquinolin-4-ol: This can be achieved through various established methods, such as the Gould-Jacobs reaction starting from 4-chloroaniline.

Bromination of 6-chloroquinolin-4-ol: Treatment with a brominating agent like bromine in acetic acid or N-bromosuccinimide could introduce a bromine atom at the C-3 position to yield 3-bromo-6-chloroquinolin-4-ol (B1371973).

Conversion of the 4-hydroxyl group to bromide: The resulting 3-bromo-6-chloroquinolin-4-ol could then be treated with a reagent such as phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and phosphorus oxychloride (POCl₃) to replace the hydroxyl group with a bromine atom, affording the target molecule, this compound.

Table 2: Potential Reagents for Conversion of 4-Hydroxyquinoline to 4-Bromoquinoline

| Reagent | Description | Expected Outcome |

| Phosphorus oxybromide (POBr₃) | A common reagent for converting hydroxyl groups in heterocycles to bromides. | Direct replacement of the -OH group at C-4 with a bromine atom. |

| Phosphorus pentabromide (PBr₅) | A strong brominating agent. | Can also effect the conversion of the hydroxyl group to a bromide. |

| Triphenylphosphine/Carbon tetrabromide (PPh₃/CBr₄) | The Appel reaction conditions for converting alcohols to alkyl bromides. | A milder alternative for the conversion of the hydroxyl group. |

Information regarding "this compound" is not available in the public domain.

Following a comprehensive search for scientific literature and data, no specific research, experimental procedures, or reactivity data could be found for the chemical compound This compound . The requested article, which was to be strictly focused on this specific molecule and structured around a detailed outline of its chemical reactions, cannot be generated with the required scientific accuracy and authority.

The search did yield information on the reactivity of various other polyhalogenated quinolines and related nitrogen-containing heterocycles. These studies establish general principles that could theoretically be applied to predict the behavior of this compound, but this would be speculative and would not meet the strict requirement of focusing solely on the specified compound.

Key principles derived from related compounds include:

Regioselectivity in Cross-Coupling: In palladium-catalyzed cross-coupling reactions (like Suzuki, Sonogashira, etc.), the site of the reaction on a polyhalogenated ring is determined by several factors. The general order of reactivity for halogens is I > Br > Cl. For identical halogens, the position on the quinoline ring is crucial. Positions activated by the nitrogen atom, such as C2 and C4, are typically more reactive than positions on the benzene ring portion (e.g., C6). For example, studies on 6-bromo-3,4-dichloroquinoline (B1287927) and 3-bromo-4-chloroquinoline (B1583836) indicate that the relative reactivity of the halogen atoms allows for selective, sequential reactions. Similarly, research on 2,4-dibromopyridine (B189624) shows that the C2 position is generally more reactive than the C4 position, although this selectivity can sometimes be reversed by using specific catalyst systems. acs.orgnsf.gov

Exhaustive Functionalization: In some cases, such as with 6,8-dibromo-4-chloroquinoline-3-carbaldehyde, it is possible to substitute all halogen atoms by using an excess of the coupling partner, like an arylboronic acid in a Suzuki-Miyaura reaction. nih.govafricaresearchconnects.com

Reaction Types: General methodologies for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions are well-established for a wide range of aryl halides, including various chloro-, bromo-, and iodo-quinolines. researchgate.netrsc.orgrsc.orgwikipedia.orgwuxiapptec.comacs.orgwikipedia.org For instance, selective Buchwald-Hartwig amination at the C-6 position of 6-bromo-2-chloroquinoline (B23617) has been demonstrated. organic-chemistry.org

However, without direct experimental studies on This compound , it is impossible to provide specific conditions, yields, regioselectivity outcomes, or mechanistic details as requested by the article outline. Constructing the article would require extrapolating from these related compounds, which would not constitute the scientifically accurate and dedicated focus demanded by the instructions.

Reactivity and Functionalization of 3,4 Dibromo 6 Chloroquinoline

Transition-Metal-Catalyzed Cross-Coupling Reactions

Kumada, Negishi, and Stille Coupling Applications

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming new carbon-carbon bonds, and the halogenated nature of 3,4-dibromo-6-chloroquinoline makes it an ideal substrate for such transformations. wikipedia.orgwikipedia.org The reactivity of the carbon-halogen bonds in these reactions typically follows the order C-I > C-Br > C-Cl, which dictates the likely sequence of substitution. researchgate.net For this compound, this trend implies that the two bromide substituents at the C3 and C4 positions are significantly more reactive than the chloride at the C6 position. researchgate.net

Kumada Coupling involves the reaction of a Grignard reagent with an organic halide, catalyzed by nickel or palladium complexes. wikipedia.org This method is directly applicable to this compound following a halogen-metal exchange to form the requisite Grignard reagent.

Negishi Coupling utilizes organozinc reagents, which are known for their high reactivity and functional group tolerance. wikipedia.org These organozinc species can be readily prepared from the corresponding organolithium or organomagnesium intermediates by transmetalation with a zinc salt like ZnCl₂. worktribe.com This two-step sequence allows for the selective coupling at one of the bromide positions.

Stille Coupling employs organostannane reagents to couple with organic halides. wikipedia.org While effective, the high toxicity of organotin compounds is a significant drawback. organic-chemistry.org The regioselectivity of Stille reactions on polyhalogenated substrates can be sensitive to reaction conditions, with additives like copper(I) salts sometimes capable of reversing the site of reaction. organic-chemistry.orgnih.gov

| Coupling Reaction | Organometallic Reagent | Typical Catalyst | Reactivity Order | Key Characteristics |

|---|---|---|---|---|

| Kumada Coupling | Organomagnesium (Grignard) | Ni or Pd | C-Br > C-Cl | Among the first cross-coupling methods developed; utilizes readily prepared Grignard reagents. wikipedia.org |

| Negishi Coupling | Organozinc | Pd or Ni | C-Br > C-Cl | Features highly reactive organozinc reagents with good functional group tolerance. wikipedia.org Often prepared via transmetalation. worktribe.com |

| Stille Coupling | Organotin (Stannane) | Pd | C-Br > C-Cl | Versatile with air- and moisture-stable reagents, but limited by the toxicity of tin compounds. wikipedia.orgorganic-chemistry.org |

Nucleophilic Aromatic Substitution (SNAr) Pathways

Aromatic rings bearing electron-withdrawing substituents are susceptible to nucleophilic attack, a process known as Nucleophilic Aromatic Substitution (SNAr). wikipedia.orgbyjus.com The quinoline (B57606) ring system, particularly with multiple halogen substituents, is activated towards SNAr. The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the electron-deficient ring to form a stabilized carbanionic intermediate known as a Meisenheimer complex, before the leaving group is expelled. wikipedia.orglibretexts.org

The activated nature of the this compound ring allows for the displacement of its halogen atoms by a range of heteroatom nucleophiles, such as amines, alkoxides, and thiolates. libretexts.org These reactions are fundamental in medicinal chemistry for the synthesis of diverse compound libraries. acs.org The presence of the electronegative nitrogen atom within the quinoline ring, coupled with the inductive effects of the three halogens, significantly lowers the energy of the Meisenheimer intermediate, facilitating the substitution process.

Regioselectivity in SNAr reactions is determined by the relative stability of the possible Meisenheimer complexes formed upon nucleophilic attack at different positions. libretexts.orgresearchgate.net In substituted quinolines, the C2 and C4 positions are particularly activated due to the ability of the ring nitrogen to delocalize the negative charge of the intermediate. wikipedia.org

For this compound, the C4 position is the most likely site for initial nucleophilic attack. This is due to the combined activating effects of the ring nitrogen at the para-position and the adjacent electron-withdrawing bromine atom at C3. The C3 position is also activated, but to a lesser extent than C4. The C6-chloro substituent is the least reactive towards SNAr, as it is less activated by the ring nitrogen compared to the C4 position. Therefore, a high degree of regioselectivity favoring substitution at C4 is expected.

| Position | Halogen | Activating Factors | Predicted Reactivity |

|---|---|---|---|

| C4 | -Br | Strong activation from ring nitrogen (para-position); inductive withdrawal from C3-Br. | High (Most Reactive) |

| C3 | -Br | Inductive withdrawal from C4-Br and C6-Cl. | Moderate |

| C6 | -Cl | General activation from ring nitrogen and other halogens; C-Cl bond is stronger than C-Br bond. | Low (Least Reactive) |

Lithiation and Magnesiation-Mediated Functionalization

The generation of organometallic intermediates through lithiation or magnesiation is a powerful strategy for reversing the polarity of the quinoline ring, transforming an electrophilic carbon center into a potent nucleophile. acs.orgresearchgate.net This allows for the introduction of a wide array of electrophiles.

Directed ortho-metalation (DoM) involves the deprotonation of a C-H bond positioned ortho to a directing metalating group (DMG) using a strong base. uwindsor.caharvard.edu While this compound lacks a classical DMG, the inherent electronic properties of the haloquinoline system can direct metalation. The use of hindered lithium amide bases, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), can achieve selective deprotonation of chloroquinolines. researchgate.net For instance, 3-chloroquinoline (B1630576) is selectively lithiated at the C4 position. researchgate.net In this compound, the most acidic protons are likely located at C2 and C5. A strong, hindered base could potentially effect a regioselective deprotonation at one of these sites, bypassing the more common halogen-metal exchange pathway. acs.orgharvard.edu

Halogen-metal exchange is a more common and direct route for the metalation of polyhalogenated aromatics. nih.gov The reaction involves the exchange of a halogen atom (typically bromine or iodine) with a metal, most often lithium or magnesium. acs.org Reagents such as isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl) are highly effective for performing selective Br-Mg exchange reactions under mild conditions. acs.orgorganic-chemistry.org

In this compound, the exchange will preferentially occur at one of the two C-Br bonds over the more robust C-Cl bond. organic-chemistry.org The regioselectivity between the C3-Br and C4-Br is critical. The C4 position in quinolines is often favored for metalation due to electronic activation by the ring nitrogen. worktribe.comacs.org Therefore, treatment with a reagent like i-PrMgCl·LiCl is expected to regioselectively generate the 4-magnesiated quinoline intermediate, which can then be trapped with various electrophiles.

| Strategy | Mechanism | Typical Reagents | Likely Site of Reaction | Notes |

|---|---|---|---|---|

| Halogen-Metal Exchange | Replacement of a halogen atom (Br) with a metal (Mg or Li). | i-PrMgCl·LiCl, n-BuLi | C4 (preferred) or C3 | Most direct and common pathway for polyhaloarenes; high regioselectivity is often achievable. acs.orgorganic-chemistry.org |

| Directed ortho-Metalation (DoM) | Deprotonation of an acidic C-H bond adjacent to a directing group. | LDA, LiTMP, TMPMgCl·LiCl | C2 or C5 | Less common for this substrate due to the absence of a strong DMG and the high reactivity of C-Br bonds. harvard.eduresearchgate.net |

Intramolecular Cyclization and Annulation Reactions Involving this compound as a Building Block

While direct examples of intramolecular cyclization and annulation reactions starting from this compound are not extensively documented in readily available literature, its structural motifs are analogous to other polyhalogenated quinolines that serve as versatile precursors for the synthesis of fused heterocyclic systems. The reactivity of the halogen substituents allows for their sequential displacement or participation in metal-catalyzed cross-coupling reactions, which can be followed by intramolecular ring-closing steps.

One of the well-established methods for quinoline synthesis that can lead to structures like this compound is the Friedländer annulation. bohrium.comrsc.org This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. bohrium.comrsc.org By selecting appropriately substituted precursors, this method can be adapted to produce a variety of polysubstituted quinolines.

Furthermore, this compound can be envisioned as a key intermediate for constructing more complex fused systems. For instance, the bromine atoms at the C3 and C4 positions can be targeted for functionalization. The C4-halogen is particularly susceptible to nucleophilic aromatic substitution (SNAr), while the C3-halogen can participate in cross-coupling reactions. This differential reactivity can be exploited to introduce functionalities that subsequently undergo intramolecular cyclization.

A notable example of using a similar scaffold is the one-pot base-promoted conjugate addition–elimination of 6,8-dibromo-4-chloroquinoline-3-carbaldehyde with methyl mercaptoacetate, which leads to the formation of a thieno[3,2-c]quinoline system through subsequent cyclization. mdpi.com This highlights the potential for the halogens on the quinoline ring to facilitate the annulation of additional heterocyclic rings.

The following table outlines potential intramolecular cyclization pathways that could involve derivatives of this compound, based on known quinoline chemistry.

| Reaction Type | Potential Reactant Derived from this compound | Resulting Fused System | Key Reaction Conditions |

| Intramolecular Buchwald-Hartwig Amination | A this compound derivative with an N-H containing side chain introduced at a suitable position. | Fused N-heterocycles | Palladium catalyst, base |

| Intramolecular Heck Reaction | A this compound derivative with an olefinic side chain. | Fused carbocyclic or heterocyclic rings | Palladium catalyst, base |

| Intramolecular Sonogashira Coupling | A this compound derivative with a terminal alkyne side chain. | Fused rings containing an alkyne moiety | Palladium and copper catalysts, base |

| Pictet-Spengler Reaction | A derivative where an aminoethyl group is attached to the quinoline core. | Tetrahydro-β-carboline analogues fused to the quinoline system | Acid catalysis |

Other Specific Functionalization Reactions (e.g., Oxidation, Reduction, Addition Reactions)

Beyond cyclization and annulation, the this compound scaffold is amenable to a range of other functionalization reactions, including oxidation, reduction, and addition reactions. These transformations can modify the quinoline core or its substituents, providing access to a wider array of derivatives.

Oxidation Reactions

The quinoline ring system exhibits differential reactivity towards oxidation. The benzene (B151609) ring is generally more susceptible to oxidation than the pyridine (B92270) ring, especially in the presence of strong oxidizing agents like potassium permanganate (B83412) or chromic acid. orientjchem.org However, the presence of deactivating halogen substituents on both rings in this compound would likely render the core more resistant to oxidation under standard conditions.

Oxidation reactions are more commonly focused on side chains attached to the quinoline nucleus. For instance, if a methyl group were present on the ring, it could be oxidized to a carboxylic acid. Similarly, a secondary alcohol substituent could be oxidized to a ketone. rsc.org

Reduction Reactions

The pyridine ring of the quinoline system can be selectively reduced. Catalytic hydrogenation is a common method to produce 1,2,3,4-tetrahydroquinolines. bohrium.comnih.gov For example, the hydrogenation of substituted diphenylquinolines has been achieved using hydrogen gas in the presence of a catalyst. nih.gov The specific conditions for the reduction of this compound would need to be carefully selected to avoid dehalogenation.

Alternatively, reducing agents like lithium aluminum hydride or sodium borohydride (B1222165) can be employed, although their reactivity would be directed towards specific functional groups if present, such as an aldehyde or ketone, rather than the aromatic core itself. rsc.org For instance, the reduction of a quinoline-3-carbaldehyde derivative with sodium borohydride yields the corresponding alcohol. rsc.orgnih.gov

Addition Reactions

Addition reactions to the quinoline ring are less common unless the ring is first activated. However, the aldehyde group of a derivative like 6,8-dibromo-4-chloroquinoline-3-carbaldehyde readily undergoes nucleophilic addition reactions. nih.gov

The following table summarizes these specific functionalization reactions with potential outcomes for derivatives of this compound.

| Reaction Type | Substrate | Reagent(s) | Potential Product | Reference for Analogy |

| Oxidation | 2-Chloroquinolin-3-yl methanol | Diethyl azodicarboxylate, ZnBr₂ | 2-Chloroquinoline-3-carbaldehyde | rsc.org |

| Reduction | 3-Alkyl-2,4-diphenylquinoline | H₂, HB(C₆F₅)₂ | 1,2,3,4-Tetrahydroquinoline derivative | nih.gov |

| Reduction | Tetrazolo[1,5-a]quinoline-4-carbaldehyde | NaBH₄ | Tetrazolo[1,5-a]quinolin-4-yl)methanol | rsc.org |

| Nucleophilic Addition | 4,6,8-Triarylquinoline-3-carbaldehydes | 4-Fluoroaniline | 4,6,8-Triaryl-3-((4-fluorophenyl)amino)-N-(quinolin-3-yl)methylene | nih.gov |

These functionalization reactions underscore the chemical versatility of the quinoline scaffold and its halogenated derivatives, enabling the synthesis of a broad spectrum of compounds with potentially interesting chemical and physical properties.

Advanced Spectroscopic and Structural Elucidation Techniques for 3,4 Dibromo 6 Chloroquinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignmentresearchgate.netnih.govipb.pttsijournals.commdpi.comtsijournals.com

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. ipb.pt By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the number and type of atoms, their connectivity, and their spatial relationships.

¹H and ¹³C NMR Chemical Shift Analysisipb.pttsijournals.combenchchem.com

¹H (proton) and ¹³C NMR spectroscopy are the initial and most crucial steps in the structural analysis of quinoline (B57606) derivatives. The chemical shift (δ), reported in parts per million (ppm), for each nucleus is highly sensitive to its local electronic environment. Electronegative substituents, such as halogens, and the inherent aromaticity of the quinoline ring system cause predictable shifts in the NMR spectra. uncw.edu

For 3,4-Dibromo-6-chloroquinoline, the proton at the C2 position is expected to resonate at a significantly downfield position (typically δ 8.5–9.0 ppm) due to the strong deshielding effect of the adjacent nitrogen atom. The remaining aromatic protons on the quinoline core would appear in the range of δ 7.2–8.5 ppm. The precise chemical shifts of the protons at C5, C7, and C8 would be influenced by the presence of the three halogen substituents. The electron-withdrawing nature of the bromine and chlorine atoms generally leads to a downfield shift for adjacent protons.

In the ¹³C NMR spectrum, the carbon atoms directly bonded to the electronegative nitrogen and halogen atoms are most affected. Carbons bonded to chlorine in similar aromatic systems typically resonate in the range of 132-146 ppm, with carbons bonded to bromine showing similar patterns. The quaternary carbons (C3, C4, C6, C8a, and C4a) would be readily distinguishable from the protonated carbons (C2, C5, C7, C8).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound based on Analogous Compounds

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| 2 | 8.7 - 9.1 | 150 - 153 |

| 3 | - | 118 - 122 |

| 4 | - | 145 - 148 |

| 5 | 7.8 - 8.2 | 128 - 131 |

| 6 | - | 133 - 137 |

| 7 | 7.6 - 7.9 | 129 - 132 |

| 8 | 8.0 - 8.4 | 127 - 130 |

| 4a | - | 146 - 149 |

| 8a | - | 125 - 128 |

Note: These are predicted values based on data from various halogenated quinolines. Actual values may vary.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While 1D NMR provides information on the types of protons and carbons, 2D NMR experiments are essential for assembling the molecular puzzle. ipb.pt

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings, typically between protons separated by two or three bonds. youtube.comsdsu.edu For this compound, COSY would show correlations between the adjacent protons on the benzenoid ring (H5, H7, H8), allowing for their sequential assignment.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). youtube.comsdsu.edumagritek.com This technique is invaluable for definitively assigning the chemical shifts of the protonated carbons (C2, C5, C7, C8) by linking them to their already assigned protons.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is crucial for identifying longer-range couplings (two or three bonds) between protons and carbons. youtube.comsdsu.edumagritek.com It allows for the mapping of the entire carbon skeleton by connecting proton signals to quaternary carbons. For instance, the H2 proton would show a correlation to C4, and the H5 proton would show correlations to C4 and C6, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique identifies protons that are close in space, irrespective of their bonding connectivity. While less critical for a planar aromatic system like this, it can be useful in derivatives with flexible side chains to determine their preferred conformation.

Infrared (IR) Spectroscopy for Vibrational Mode Analysisresearchgate.netnih.govtsijournals.commdpi.com

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is particularly useful for identifying functional groups. researchgate.net The IR spectrum of a halogenated quinoline is characterized by several key regions. rsc.org

Aromatic C-H Stretching : These vibrations typically appear above 3000 cm⁻¹.

Aromatic C=C and C=N Stretching : Strong to medium intensity bands in the 1600-1400 cm⁻¹ region are characteristic of the quinoline ring system.

C-H Bending : In-plane and out-of-plane bending vibrations for the aromatic C-H bonds occur in the 1300-1000 cm⁻¹ and 900-650 cm⁻¹ regions, respectively. The pattern of out-of-plane bending can sometimes help determine the substitution pattern on the aromatic rings.

C-Halogen Stretching : The vibrations for carbon-halogen bonds are found in the fingerprint region. The C-Cl stretch typically appears in the 800-600 cm⁻¹ range, while the C-Br stretch is found at lower frequencies, generally between 700-500 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for Halogenated Quinolines

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aromatic C=C/C=N Stretch | 1600 - 1450 |

| C-H Out-of-Plane Bending | 900 - 750 |

| C-Cl Stretch | 800 - 600 |

| C-Br Stretch | 700 - 500 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitionstsijournals.com

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. The quinoline ring system is a chromophore that exhibits characteristic absorption bands due to π → π* transitions. researchgate.net Unsubstituted quinoline typically shows absorption maxima around 225 nm, 276 nm, and 314 nm. mdpi.com

The introduction of halogen substituents can cause a bathochromic (red) shift in the absorption maxima. This is due to the influence of the halogens' lone pairs of electrons on the aromatic π-system, which can stabilize the excited state. The UV-Vis spectrum of this compound is expected to show primary absorption bands in the 250-350 nm range, reflecting its extended conjugated system.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Compositionresearchgate.netnih.govox.ac.uk

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements (typically to four or five decimal places), which allows for the unambiguous determination of a compound's elemental formula. acs.orgbioanalysis-zone.com

For this compound (C₉H₄Br₂ClN), the presence of bromine and chlorine atoms creates a highly distinctive isotopic pattern in the mass spectrum. Bromine has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, and chlorine has two major isotopes (³⁵Cl and ³⁷Cl) in an approximate 3:1 ratio. This results in a characteristic cluster of peaks for the molecular ion ([M]⁺), which serves as a definitive confirmation of the presence and number of these halogen atoms. HRMS can confirm the molecular ion peak and provide its exact mass, which can then be matched to the calculated theoretical mass to confirm the elemental composition. nih.gov

Table 3: Predicted HRMS Data for this compound

| Species | Molecular Formula | Calculated Monoisotopic Mass (Da) |

| [M]⁺ (most abundant isotopologue) | C₉H₄⁷⁹Br₂³⁵ClN | 320.8426 |

| [M+H]⁺ (most abundant isotopologue) | C₉H₅⁷⁹Br₂³⁵ClN⁺ | 321.8504 |

Single Crystal X-ray Diffraction for Solid-State Structure Determinationmdpi.commagritek.comrsc.org

While NMR provides the structure in solution, single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

For a planar molecule like this compound, X-ray diffraction would confirm the planarity of the quinoline ring system. csic.esiucr.org It would provide highly accurate bond lengths and bond angles, revealing any distortions caused by the bulky halogen substituents. Furthermore, this technique elucidates the packing of molecules in the crystal lattice, revealing intermolecular interactions such as π-π stacking between the aromatic rings of adjacent molecules and potential halogen-halogen interactions, which stabilize the crystal structure. csic.es Studies on similar dibromoquinolines have shown the presence of π-π stacking interactions with centroid-centroid distances around 3.6 Å and short Br···Br contacts. csic.es

Advanced Chromatographic Separations Coupled with Detection (e.g., LC-HRMS, GC-MS)

The structural elucidation and quantification of complex halogenated compounds such as this compound and its derivatives rely heavily on the coupling of high-performance separation techniques with sensitive and specific detection methods. Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS) are cornerstone technologies in this field, providing unparalleled capabilities for separating intricate mixtures and identifying individual components with a high degree of confidence. acs.orgosti.gov

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

LC-HRMS has become an indispensable tool for the analysis of non-volatile and thermally labile quinoline derivatives. acs.org The technique combines the robust separation capabilities of liquid chromatography, typically reversed-phase, with the precise mass measurement of high-resolution mass analyzers like Time-of-Flight (TOF) or Orbitrap systems. acs.orgnih.gov

Research Findings: In the analysis of halogenated compounds, HRMS offers two significant advantages: accurate mass measurement and characteristic isotopic pattern recognition. acs.org For a molecule like this compound, the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br with a near 1:1 natural abundance) and chlorine (isotopes ³⁵Cl and ³⁷Cl with a near 3:1 natural abundance) creates a highly distinctive isotopic cluster for the molecular ion. acs.org This pattern acts as a definitive fingerprint, allowing for confident identification even in complex matrices.

Studies on related halogenated quinolines demonstrate the power of this approach. For instance, the analysis of various substituted quinoline derivatives has been successfully performed using LC-MS, allowing for the characterization of compounds based on their molecular weight and retention times. frontiersin.orgnih.gov In non-targeted screening, LC-HRMS is particularly powerful for identifying unknown halogenated compounds by leveraging their precise mass and isotopic signatures. acs.org

The soft ionization techniques typically used, such as Electrospray Ionization (ESI), generate intact protonated molecules [M+H]⁺ or molecular ions, providing clear molecular weight information. frontiersin.orgshimadzu.com Subsequent fragmentation in the mass spectrometer (MS/MS) can be used to further elucidate the structure by breaking the molecule into smaller, predictable pieces.

| Parameter | Expected Value/Observation for this compound | Source/Rationale |

| Molecular Formula | C₉H₄Br₂ClN | - |

| Calculated Exact Mass ([M+H]⁺) | 315.8579 u | Calculated |

| Ionization Mode | Positive Electrospray (ESI+) | Common for nitrogen heterocycles acs.orgshimadzu.com |

| Expected Isotopic Pattern | Complex cluster due to Br₂Cl₁ isotopes | Distinctive and confirmatory acs.org |

| Primary Fragments (MS/MS) | Loss of Br radical (-79/-81) Loss of Cl radical (-35/-37) Loss of HBr (-80/-82) | Typical fragmentation for halogenated aromatics |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a benchmark technique for the analysis of volatile and semi-volatile compounds. oup.com Given the aromatic nature of the quinoline core, this compound is expected to have sufficient volatility and thermal stability for GC analysis. The separation is typically achieved on a non-polar capillary column, which separates compounds based on their boiling points and interaction with the stationary phase. nist.gov

Research Findings: GC-MS has been widely applied to the analysis of various quinoline derivatives. oup.comnih.gov For instance, a method for the rapid separation and quantitative analysis of chlorinated quinolines has been developed using a trifluoropropyl silicone (QF-1) column. oup.com Similarly, GC-MS has been instrumental in identifying photodegradation products of dichlorophenyl derivatives of hexahydroquinolines, where fragmentation patterns were key to structural elucidation. nih.gov The most common ionization method in GC-MS is Electron Impact (EI), which is a hard ionization technique that produces numerous fragment ions. nist.gov This fragmentation is often highly reproducible and provides a structural fingerprint that can be compared against spectral libraries for identification. researchgate.net

For halogenated quinolines, the mass spectra would be expected to show a prominent molecular ion peak (M⁺˙) along with fragment ions corresponding to the sequential or concerted loss of halogen atoms (Br˙, Cl˙) and other small neutral molecules. nih.gov In some cases involving polar functional groups, derivatization to more volatile forms (e.g., trimethylsilyl (B98337) derivatives) is necessary prior to GC-MS analysis, although this is not typically required for the parent halogenated quinoline scaffold. sigmaaldrich.comnih.gov

| Parameter | Expected Observation for this compound | Source/Rationale |

| Volatility | Sufficient for GC analysis | Based on analogous aromatic structures oup.com |

| GC Column | Non-polar (e.g., polymethylsiloxane + 5% phenyl) | Standard for aromatic compound separation nist.gov |

| Ionization Mode | Electron Impact (EI, 70 eV) | Standard for GC-MS, provides fragmentation nist.gov |

| Molecular Ion (M⁺˙) | Prominent cluster at m/z 315, 317, 319, 321 | Reflects isotopic distribution of Br₂Cl₁ |

| Key Fragment Ions (m/z) | [M-Cl]⁺ [M-Br]⁺ [M-Br-Cl]⁺ [M-Br₂]⁺ | Characteristic loss of halogens from the aromatic ring nih.gov |

Theoretical and Computational Chemistry Investigations of 3,4 Dibromo 6 Chloroquinoline

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental properties of molecules. For a compound like 3,4-Dibromo-6-chloroquinoline, these methods can provide insights into its electronic structure, which is crucial for predicting its behavior in chemical reactions.

Semiempirical Methods (e.g., RM1) for Molecular Geometry and Spectroscopic Parameters

Semiempirical methods, such as RM1 (Recife Model 1), offer a faster computational alternative to DFT, which can be particularly useful for larger molecules or for preliminary investigations. scielo.brwalisongo.ac.id RM1 is parameterized to reproduce experimental data like enthalpies of formation and molecular geometries. scielo.br This method can be employed to obtain a reasonable initial geometry for this compound, which can then be further refined using higher-level theoretical methods like DFT. scielo.brarastirmax.com

While generally less accurate than DFT for electronic properties, semiempirical methods can still provide valuable qualitative insights and are often used in QSAR (Quantitative Structure-Activity Relationship) studies. walisongo.ac.id For some classes of compounds, RM1 has been shown to provide results in good agreement with experimental data and even DFT calculations for properties like geometry and energetics. acs.org

Analysis of Electronic Properties

The electronic properties of a molecule are key to understanding its chemical behavior, including its reactivity and spectroscopic characteristics.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). scirp.orgrsc.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical stability and reactivity. scirp.orgrsc.org

A small HOMO-LUMO gap generally implies high chemical reactivity, as it is easier to excite an electron from the HOMO to the LUMO. rsc.org For this compound, the electron-withdrawing nature of the bromine and chlorine atoms is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted quinoline (B57606). The precise effect on the HOMO-LUMO gap would depend on the relative stabilization of these two orbitals. DFT calculations are a reliable method for determining the energies and spatial distributions of the HOMO and LUMO. scirp.orgrsc.org

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. dergi-fytronix.comwolfram.com The MEP map displays regions of negative electrostatic potential (typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (typically colored blue), which are susceptible to nucleophilic attack.

For this compound, an MEP analysis would likely reveal a region of negative potential around the nitrogen atom of the quinoline ring, indicating its basicity and susceptibility to protonation or attack by electrophiles. The halogen atoms, despite their electronegativity, can also exhibit regions of positive potential (a phenomenon known as a σ-hole), which can lead to halogen bonding interactions. The presence of the electron-withdrawing halogens would also influence the electrostatic potential of the aromatic rings, making them more susceptible to nucleophilic attack compared to unsubstituted quinoline.

Atomic Charge Distribution Analysis

Theoretical calculations, typically using methods like Natural Bond Orbital (NBO) analysis or Mulliken population analysis, can quantify the partial charges on each atom. In the case of this compound, the nitrogen atom in the heterocyclic ring is expected to be a center of negative charge due to its high electronegativity, making it a potential site for electrophilic attack. Conversely, the carbon atoms directly bonded to the nitrogen and the halogen substituents are predicted to carry partial positive charges.

The bromine atoms at positions 3 and 4, along with the chlorine atom at position 6, withdraw electron density from the aromatic rings through the inductive effect. This withdrawal makes the attached carbon atoms (C3, C4, and C6) electrophilic. The molecular electrostatic potential (MEP) map, another output of computational analysis, visually represents the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. For this compound, the area around the nitrogen atom would show a negative electrostatic potential (typically colored red in MEP maps), while the regions around the hydrogen atoms and halogen-substituted carbons would exhibit positive potential (colored blue). acs.org

Table 1: Predicted Atomic Charge Distribution Trends for this compound

| Atom Position | Atom Type | Expected Partial Charge | Rationale |

| N1 | Nitrogen | Negative | High electronegativity |

| C2 | Carbon | Positive | Adjacent to electronegative N1 |

| C3 | Carbon | Positive | Bonded to electronegative Br |

| C4 | Carbon | Positive | Bonded to electronegative Br |

| C6 | Carbon | Positive | Bonded to electronegative Cl |

| C-Br Bonds | --- | Polarized | Significant difference in electronegativity |

| C-Cl Bond | --- | Polarized | Significant difference in electronegativity |

This table illustrates expected trends based on established principles of computational chemistry applied to halogenated heterocycles. Exact values would require specific DFT calculations.

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a critical tool for mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms, identification of intermediates, and characterization of transition states. electrochemsci.org For this compound, theoretical studies can predict its reactivity in various transformations, such as nucleophilic aromatic substitution, cross-coupling reactions (e.g., Suzuki, Heck), and reductions.

By calculating the energies of reactants, products, and all intermediate structures along a reaction pathway, a detailed energy profile can be constructed. The highest point on this profile corresponds to the transition state, and the energy difference between the reactants and the transition state defines the activation energy barrier. A lower activation energy implies a faster reaction rate.

For instance, in a nucleophilic substitution reaction at one of the carbon-halogen bonds, DFT calculations can help determine which site (C3-Br, C4-Br, or C6-Cl) is most susceptible to attack. This is achieved by modeling the approach of a nucleophile and calculating the activation energies for substitution at each position. The calculations would likely show that the electron-withdrawing nature of the quinoline nitrogen and the other halogens influences the stability of the transition states (e.g., Meisenheimer complexes). researchgate.netscribd.com

Furthermore, computational studies can explore the feasibility of more complex, multi-step syntheses, such as those involving organometallic catalysts. nih.gov These calculations can help rationalize observed product distributions and guide the optimization of reaction conditions by providing a molecular-level understanding of catalyst-substrate interactions and the energetics of catalytic cycles. rsc.org

Prediction and Interpretation of Spectroscopic Data (e.g., NMR chemical shifts, vibrational frequencies, UV-Vis absorption maxima)

Theoretical calculations are widely used to predict and help interpret various types of spectroscopic data. These predictions are invaluable for structure verification and for understanding the electronic transitions and vibrational modes of a molecule.

NMR Chemical Shifts: Gauge-Independent Atomic Orbital (GIAO) calculations within a DFT framework can predict the ¹H and ¹³C NMR chemical shifts of this compound. sigmaaldrich.com The predicted shifts, when compared to a reference standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of experimental spectra. The calculations would predict that protons and carbons near the electronegative nitrogen and halogen atoms experience a deshielding effect, causing them to resonate at a lower field (higher ppm). acs.orgtu-clausthal.de For example, the proton at C2 and the proton at C5 would be expected to have significant downfield shifts.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Influencing Factors |

| C2 | 148 - 152 | Adjacent to N; deshielded |

| C3 | 118 - 122 | Attached to Br; deshielded |

| C4 | 120 - 125 | Attached to Br; deshielded |

| C5 | 128 - 132 | Typical aromatic region |

| C6 | 130 - 135 | Attached to Cl; deshielded |

| C7 | 126 - 130 | Typical aromatic region |

| C8 | 127 - 131 | Typical aromatic region |

| C4a | 145 - 149 | Bridgehead carbon |

| C8a | 147 - 151 | Bridgehead carbon, adjacent to N |

Note: These are estimated ranges based on data for related halogenated quinolines. rsc.org

Vibrational Frequencies: DFT calculations can also compute the harmonic vibrational frequencies of this compound, which correspond to the absorption bands in an infrared (IR) spectrum. acs.org These calculations help in assigning specific vibrational modes to the observed experimental peaks. Key predicted frequencies would include C=C and C=N stretching vibrations of the quinoline ring, C-H stretching and bending modes, and the characteristic stretching vibrations for the C-Br and C-Cl bonds, which are expected in the lower frequency region of the spectrum. nih.gov

Table 3: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3050 - 3150 |

| Quinoline Ring C=C/C=N Stretch | 1450 - 1650 |

| C-Cl Stretch | 600 - 800 |

| C-Br Stretch | 500 - 650 |

These frequencies are based on typical ranges for the specified functional groups and may be refined by specific calculations.

UV-Vis Absorption Maxima: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting the electronic absorption spectra (UV-Vis) of molecules. bohrium.com For this compound, TD-DFT calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The predicted spectrum would be characterized by π–π* transitions within the conjugated quinoline system. researchgate.net The presence of halogen substituents can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima compared to unsubstituted quinoline, an effect that can be precisely quantified by TD-DFT. nih.govresearchgate.net

Application of 3,4 Dibromo 6 Chloroquinoline As a Key Synthon in the Synthesis of Diverse Chemical Entities

Building Blocks for Nitrogen-Containing Polycyclic Heterocycles

3,4-Dibromo-6-chloroquinoline is a pivotal starting material for the synthesis of various nitrogen-containing polycyclic heterocyclic systems. The differential reactivity of the bromine and chlorine substituents allows for a programmed approach to constructing intricate molecular architectures.

One notable application is in the synthesis of pyrrolo[3,2,1-ij]quinolines. These compounds have garnered significant interest due to their presence in a range of biologically active natural products. scispace.com The synthesis often involves the transformation of a substituted quinoline (B57606), which can be derived from precursors like this compound, followed by cyclization to form the fused pyrrole (B145914) ring. researchgate.netnih.gov For instance, the Vilsmeier-Haack reaction on certain acetophenones can yield 4-chloroquinoline-3-carbaldehydes, which are key intermediates that can be further elaborated to pyrrolo[3,2,1-ij]quinoline derivatives. scispace.com

The synthesis of other complex heterocyclic systems, such as indolo[3,2-c]quinolines, has also been achieved using halogenated quinolines as starting materials. rsc.org These syntheses often rely on transition-metal-catalyzed cross-coupling reactions to form the key carbon-carbon and carbon-nitrogen bonds necessary for constructing the fused ring systems.

Precursors for Polyaryl and Polystyryl Quinolines

The multiple halogenation sites on this compound make it an excellent precursor for the synthesis of polyaryl and polystyryl quinolines. These classes of compounds are of significant interest due to their potential applications in materials science, particularly as chromophores and in optoelectronic devices. nih.gov

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for introducing aryl and styryl groups onto the quinoline scaffold. By carefully selecting the reaction conditions and the boronic acid coupling partner, it is possible to achieve selective or exhaustive substitution of the halogen atoms. For example, palladium-catalyzed Suzuki-Miyaura cross-coupling of 6,8-dibromo-4-chloroquinoline-3-carbaldehyde with various arylboronic acids has been shown to produce 4,6,8-triarylquinoline-3-carbaldehydes. nih.gov The choice of palladium catalyst and ligands can influence the reaction's efficiency and selectivity. For instance, the use of an alkylphosphine ligand like tricyclohexylphosphine (B42057) (PCy3) can accelerate the oxidative addition and reductive elimination steps in the catalytic cycle. nih.gov

The synthesis of polystyryl quinolines can also be achieved through similar cross-coupling strategies, such as the Heck reaction or by using styrylboronic acids in Suzuki-Miyaura reactions. These reactions provide a direct method for extending the π-conjugated system of the quinoline core, which is crucial for tuning the photophysical properties of the resulting molecules. nih.gov

Intermediate in the Construction of Fused Azoloquinolines (e.g., Thienoquinolines, Pyrazoloquinolines, Pyrroloquinolines)

This compound and its derivatives are key intermediates in the synthesis of a variety of fused azoloquinolines, which are known for their diverse biological activities. researchgate.netmdpi.com

Thienoquinolines: The synthesis of thieno[3,2-c]quinolines can be achieved from 6,8-dibromo-4-chloroquinoline-3-carbaldehyde. A one-pot reaction involving a base-promoted conjugate addition-elimination with methyl mercaptoacetate, followed by cyclization, yields the corresponding methyl [(6,8-dibromothieno[3,2-c]quinoline)]-2-carboxylate. mdpi.comdntb.gov.ua This intermediate can then undergo further functionalization, such as Suzuki-Miyaura cross-coupling, to introduce aryl groups at the 6 and 8 positions. mdpi.com

Pyrazoloquinolines: This class of compounds can be synthesized from 6,8-dibromo-4-chloroquinoline-3-carbaldehyde by reaction with arylhydrazine hydrochlorides to form arylhydrazone derivatives. Subsequent cyclization under basic conditions yields 1-aryl-6,8-dibromo-1H-pyrazolo[4,3-c]quinolines. africaresearchconnects.com These dibrominated pyrazoloquinolines can then be used in further cross-coupling reactions to generate 1,6,8-triaryl-1H-pyrazolo[4,3-c]quinolines. africaresearchconnects.com The synthesis of pyrazolo[3,4-b]quinolines has also been extensively studied, often involving the condensation of pyrazolone (B3327878) derivatives with appropriate quinoline precursors. mdpi.com

Pyrroloquinolines: As mentioned earlier, this compound derivatives serve as precursors for pyrrolo[3,2,1-ij]quinolines. scispace.com The synthesis of other pyrroloquinoline isomers, such as those accessible through palladium-catalyzed coupling and cyclization strategies, has also been reported. rsc.org

Contribution to the Development of Novel Synthetic Methodologies

The use of this compound and related polyhalogenated quinolines has been instrumental in the development and refinement of synthetic methodologies, particularly in the realm of transition-metal-catalyzed cross-coupling reactions. The presence of multiple, electronically distinct C-X bonds (C-Cl and C-Br) on the same molecule provides a platform for studying the selectivity and efficiency of various catalytic systems. nih.gov

Research on the Suzuki-Miyaura cross-coupling of 6,8-dibromo-4-chloroquinoline-3-carbaldehyde has led to the optimization of catalyst systems to achieve desired outcomes. For example, the use of dichlorobis(tricyclohexylphosphine)palladium(II) (PdCl2(PCy3)2) as a catalyst source was found to be highly effective for the disubstitution of the bromine atoms. mdpi.com The choice of an alkylphosphine ligand over an arylphosphine ligand was shown to increase the electron density on the palladium center, thereby accelerating the oxidative-addition step of the catalytic cycle. nih.govmdpi.com

Furthermore, the study of these reactions has provided insights into the relative reactivity of C-Br versus C-Cl bonds in such systems, which is crucial for designing selective synthetic routes to complex molecules. nih.gov The development of one-pot, multi-component reactions and domino strategies for the synthesis of complex heterocycles like pyrazoloquinolines also highlights the contribution of these synthons to advancing synthetic efficiency. researchgate.net

Ligand Scaffold Development in Catalysis Research

The quinoline nucleus and its derivatives are recognized as important ligand scaffolds in coordination chemistry and catalysis. nih.gov The ability to introduce various substituents onto the quinoline ring through the functionalization of precursors like this compound allows for the fine-tuning of the electronic and steric properties of the resulting ligands.

Polyarylquinolines, synthesized from halogenated quinolines, can serve as ligands for transition metals, leading to the formation of complexes with interesting photophysical and catalytic properties. nih.govresearchgate.net For instance, polyaryl-substituted quinolines have been used to create cyclometalated iridium complexes with potential applications in organic light-emitting diodes (OLEDs). researchgate.net

The development of Schiff base ligands derived from functionalized quinolines is another area of active research. These ligands can coordinate with a variety of transition metals to form complexes that exhibit catalytic activity in a range of organic transformations. mdpi.com The modular nature of Schiff base synthesis, combined with the versatility of the quinoline scaffold, provides a powerful platform for designing new and efficient catalysts.

Conclusion and Future Perspectives

Summary of Key Research Avenues for 3,4-Dibromo-6-chloroquinoline

Research into this compound is still in its early stages, with much of its potential yet to be explored. Based on the chemistry of analogous polyhalogenated quinolines, several key research avenues can be proposed. A primary focus would be the development of regioselective synthetic routes to produce the compound with high yield and purity. Given the differential reactivity of halogen substituents on the quinoline (B57606) core, a significant area of research will be the selective functionalization of the C-3, C-4, and C-6 positions. This could involve sequential cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, to introduce diverse functional groups. doi.org

Another critical research direction is the investigation of its potential as a scaffold in medicinal chemistry. Halogenated quinolines are known to possess a wide range of biological activities, including antimicrobial and anticancer properties. rsc.orgnih.gov Therefore, synthesizing a library of derivatives of this compound and screening them for various biological activities would be a promising area of investigation. Furthermore, the unique electronic properties conferred by the polyhalogenation pattern suggest potential applications in materials science, for example, in the development of organic light-emitting diodes (OLEDs) or other electronic materials, which warrants further exploration. numberanalytics.com

Challenges and Opportunities in Polyhalogenated Quinoline Chemistry

The chemistry of polyhalogenated quinolines presents both significant challenges and exciting opportunities. One of the main challenges lies in the synthesis of these molecules with high regioselectivity. Traditional quinoline syntheses, such as the Skraup and Doebner-von Miller reactions, often require harsh conditions and can produce a mixture of isomers, leading to low yields of the desired product. rsc.orgnumberanalytics.com Modern synthetic methods, while more efficient, may rely on expensive transition metal catalysts and ligands. numberanalytics.com

Another challenge is the selective functionalization of the different halogen atoms. The reactivity of a halogen substituent is dependent on its position on the quinoline ring, and achieving selective substitution requires careful control of reaction conditions. For instance, in many polyhalogenated systems, the halogen at the 4-position is often the most reactive towards nucleophilic substitution. msu.edu

Despite these challenges, the field of polyhalogenated quinoline chemistry offers immense opportunities. The ability to selectively introduce different functional groups at various positions on the quinoline scaffold allows for the fine-tuning of the molecule's properties. This makes polyhalogenated quinolines highly versatile building blocks for the creation of new pharmaceuticals and functional materials. orientjchem.orgnumberanalytics.com The development of more sustainable and cost-effective synthetic methods, such as those utilizing green solvents or earth-abundant metal catalysts, represents a significant area of future research. numberanalytics.com

Emerging Research Directions for this compound Derivatives

Looking ahead, several emerging research directions can be envisioned for derivatives of this compound. One exciting area is the application of C-H activation and functionalization reactions. numberanalytics.comrsc.org These methods would allow for the direct introduction of new substituents onto the quinoline core without the need for pre-functionalized starting materials, offering a more atom-economical approach to generating molecular diversity.

The development of quinoline-based probes for biological imaging is another promising field. By attaching fluorophores to the this compound scaffold, it may be possible to create molecules that can be used to visualize specific cellular processes or targets. scbt.com Furthermore, the incorporation of this quinoline derivative into metal-organic frameworks (MOFs) could lead to new materials with applications in gas storage, separation, or catalysis. numberanalytics.com

In the realm of medicinal chemistry, a future direction could be the design of hybrid molecules that combine the this compound core with other pharmacophores to create drugs with dual modes of action. Given the rise of drug-resistant pathogens, the exploration of these derivatives as novel antibacterial or antiviral agents is of particular importance. nih.govorientjchem.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products